molecular formula C19H17N3O4S B2839487 Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-83-6

Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2839487
CAS No.: 887893-83-6
M. Wt: 383.42
InChI Key: BLNJYUNESQHLMT-UHFFFAOYSA-N
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Description

“Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups including a methyl group, an acetyl group, a cyanobenzamido group, and a carboxylate group. The core structure of the compound is a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring would likely be a key feature of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid and an alcohol. The cyanobenzamido group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-11(23)22-8-7-14-15(10-22)27-18(16(14)19(25)26-2)21-17(24)13-5-3-12(9-20)4-6-13/h3-6H,7-8,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNJYUNESQHLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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